2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Lipophilicity Drug-likeness ADME

Researchers requiring a compact, dual-functional heterocyclic scaffold for kinase inhibitor or PROTAC library synthesis often face limited availability of saturated imidazo[1,2-a]pyrazine-3-carboxylic acids with orthogonal reactive handles. - Orthogonal diversification: N7 secondary amine and C3 carboxylic acid enable independent, parallel derivatization via amidation, sulfonylation, or esterification. - Fragment-optimized properties: MW 207 Da, LogP 0.56, and TPSA 67.15 Ų offer substantial optimization headroom within drug-likeness space. - Validated scaffold: The tetrahydroimidazo[1,2-a]pyrazine core is established in Gαq inhibitors and TRPC5 modulators, de-risking hit expansion campaigns.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B13220834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N3CCNCC3=N2)C(=O)O
InChIInChI=1S/C10H13N3O2/c14-10(15)9-8(6-1-2-6)12-7-5-11-3-4-13(7)9/h6,11H,1-5H2,(H,14,15)
InChIKeyRSYITKBKXKXNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic Acid – Structural Baseline


2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS 1779915-66-0) is a bicyclic heterocycle comprising a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core bearing a cyclopropyl substituent at position 2 and a carboxylic acid at position 3 . With a molecular formula C₁₀H₁₃N₃O₂, molecular weight 207.23 g/mol, a calculated LogP of 0.56, and a topological polar surface area (TPSA) of 67.15 Ų, this compound occupies a distinct physicochemical space relative to its unsaturated and aryl-substituted congeners . The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with launched drugs such as Zolpidem and numerous kinase inhibitors built upon this framework [1]. The fully saturated pyrazine ring and the small cycloalkyl substituent are key differentiating features that modulate solubility, basicity, conformational flexibility, and metabolic stability compared to the broader class of imidazo[1,2-a]pyrazine-3-carboxylic acids [2][3].

Scaffold Saturated tetrahydroimidazo[1,2-a]pyrazine core
2‑Substituent Cyclopropyl (sp³‑rich, low lipophilicity)
Dual handles C3 carboxylic acid + N7 secondary amine

Why 2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic Acid Cannot Be Substituted by In-Class Analogs


Within the imidazo[1,2-a]pyrazine-3-carboxylic acid family, three structural variables — pyrazine ring saturation state, the nature of the 2-substituent, and the carboxylic acid position — each independently and combinatorially govern target binding, ADME properties, and synthetic tractability. Direct experimental evidence from the 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acid series demonstrates that even subtle substituent changes on the 2-aryl ring produce dramatic swings in anti-inflammatory potency (ranging from inactive to ~18× indomethacin) and analgesic activity (up to ~116× indomethacin) [1]. Replacing the planar, electron-rich aryl group with a compact, sp³-rich cyclopropyl ring alters both steric and electronic profiles, while saturation of the pyrazine ring from the aromatic imidazo[1,2-a]pyrazine to the 5,6,7,8-tetrahydro form introduces a basic secondary amine (position 7), increases molecular flexibility, and significantly shifts LogP and solubility [2][3]. Furthermore, relocating the carboxylic acid from position 3 to position 2 (as in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid, CAS 885281-33-4) redirects hydrogen-bonding vectors and alters interaction with biological targets . These multidimensional differences mean that no single in-class analog can serve as a functionally equivalent drop-in replacement; each variant occupies a distinct niche in chemical space and must be evaluated on its own quantitative merit.

Saturation state: tetrahydro core introduces N7 amine, altering solubility and LogP vs. unsaturated analogs.
2‑Substituent shift: cyclopropyl (sp³) vs. aryl (sp²) may redirect target engagement and electronic profile.
Acid regiochemistry: 3‑COOH vs. 2‑COOH regioisomer changes H‑bond vectors, potentially altering binding mode.

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic Acid – Differentiation vs. Closest Analogs


Lipophilicity Comparison: Cyclopropyl vs. 2-Phenyl Substituent

The target compound exhibits a calculated LogP of 0.56, which is substantially lower than the LogP of its closest unsaturated, 2-aryl analog 2-phenylimidazo[1,2-a]pyrazine-3-carboxylic acid (estimated LogP ~2.1–2.4 based on the larger aromatic surface and absence of the basic secondary amine) . This >1.5 log-unit reduction in lipophilicity places the compound in a more favorable drug-like space (Lipinski LogP ≤5, optimal range 0–3) and predicts superior aqueous solubility, lower plasma protein binding, and reduced CYP450-mediated oxidative metabolism compared to the 2-phenyl congener [1]. The cyclopropyl group, with its sp³ character and smaller hydrophobic surface area, contributes to this lower LogP while maintaining shape complementarity in hydrophobic binding pockets.

Lipophilicity
Class-level
LogP 0.56 vs ~2.2 (2‑Ph)
Supports aqueous solubility and assay reliability
Calculated LogP; comparator estimated
Lipophilicity Drug-likeness ADME

TPSA and H-Bonding Distinguish 3- vs. 2-Carboxylic Acid Regioisomers

The target compound has a measured TPSA of 67.15 Ų with 4 hydrogen-bond acceptors and 2 hydrogen-bond donors . The 3-carboxylic acid regioisomer positions the carboxylate directly adjacent to the imidazole N1 and the cyclopropyl group, creating a unique intramolecular hydrogen-bonding network that differs from the 2-carboxylic acid regioisomer (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid, CAS 885281-33-4). While the 2-carboxylic acid analog also has TPSA ≈67 Ų, the distinct spatial orientation of the acid moiety relative to the saturated pyrazine NH (position 7) alters the angle and distance of intermolecular hydrogen bonds, which has been shown in analogous imidazo[1,2-a]pyrazine kinase inhibitors to translate into differential hinge-region binding to ATP-binding pockets [1].

H‑Bond Geometry
Class-level
TPSA 67.15 Ų; 3‑COOH regioisomer
Distinct hinge‑binding interaction geometry
Regioisomeric orientation alters H‑bond vectors
Polar surface area Permeability Regioisomerism

Saturated Scaffold Provides N7 Secondary Amine Derivatization Handle

The saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core contains a secondary amine at position 7 that is absent in the aromatic imidazo[1,2-a]pyrazine series. This amine serves as a synthetically tractable handle for amide bond formation, sulfonamide coupling, reductive amination, and urea synthesis [1]. In a landmark library synthesis study, partial reduction of imidazo[1,2-a]pyrazines to the tetrahydro form enabled regiospecific diversification at the N7 position, yielding a 7,500-compound library with high purity from the saturated scaffold; the unsaturated parent scaffold lacked this handle and could not be diversified at that position [1]. The 2-cyclopropyl-3-carboxylic acid variant retains this N7 handle, permitting orthogonal functionalization at both the N7 (amine) and C3 (carboxylic acid) positions — a dual-handle architecture that is uniquely available in the tetrahydro-3-carboxylic acid subclass and not in unsaturated imidazo[1,2-a]pyrazine-3-carboxylic acids or tetrahydro-2-carboxylic acid regioisomers [1].

Diversification Handles
Head-to-head
2 handles (N7 + C3) vs 1 (unsaturated) or altered geometry
Enables parallel library synthesis from two vectors
Validated in 7,500‑compound library (Kercher 2007)
Scaffold diversification Parallel synthesis Lead optimization

Cyclopropyl Substituent Reduces Molecular Weight vs. 2-Phenyl Analog

The target compound has a molecular weight of 207.23 g/mol, which is 32 Da lower than the 2-phenylimidazo[1,2-a]pyrazine-3-carboxylic acid comparator (MW 239.23 g/mol) . In fragment-based and lead-optimization contexts, this 13.4% reduction in molecular weight is significant: it translates to a higher fraction of heavy atoms engaged in productive binding interactions (improved ligand efficiency, LE) and leaves a larger molecular weight budget for subsequent optimization within the commonly accepted ≤500 Da drug-likeness ceiling [1]. The cyclopropyl group (C₃H₅, 41 Da) provides a more atom-economical hydrophobic contact than the phenyl group (C₆H₅, 77 Da), delivering comparable van der Waals surface area burial in hydrophobic protein pockets with fewer heavy atoms [2].

Mol. Weight
Context-dependent
207.2 vs 239.2 g/mol (2‑Ph)
Supports ligand efficiency; greater optimization headroom
13.4% lower MW; 2 fewer heavy atoms
Ligand efficiency Fragment-based drug discovery Molecular weight

Divergent Target Profiles: 2-Aryl vs. 2-Cyclopropyl Substitution

In the 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acid series, 2-phenyl and 2-(p-chlorophenyl) derivatives exhibited potent in vivo anti-inflammatory activity (up to ~18× indomethacin in the rat paw edema assay) and analgesic activity (up to ~116× indomethacin in the acetic acid writhing test), with accompanying in vitro cyclooxygenase (COX) inhibition [1]. The SAR from that study established that the 2-aryl substituent is a critical determinant of potency; replacement of the planar aromatic ring with the sp³-rich, non-aromatic cyclopropyl group (as in the target compound) is expected to eliminate π-stacking interactions with the COX active site while introducing a conformational constraint that may favor alternative protein targets such as Gαq proteins [2] or TRPC5 ion channels, for which tetrahydroimidazo[1,2-a]pyrazine scaffolds have shown inhibitory activity (IC₅₀ values of 10.2–10.3 μM for optimized analogs) [3][4]. No direct head-to-head COX inhibition data are available for the 2-cyclopropyl variant, but the structural divergence at position 2 is sufficient to redirect target selectivity away from COX and toward other pharmacologically relevant targets.

Target Profile
Class-level
Gαq/TRPC5 (tetrahydro-cyclopropyl) vs COX (aryl series)
May redirect target selectivity away from COX
No direct COX data; scaffold validated in Gαq/TRPC5
Anti-inflammatory activity COX inhibition Structure-activity relationship

Conformational Entropy: Cyclopropyl vs. Benzyl/Phenethyl Analogs

The target compound possesses only 2 rotatable bonds (the cyclopropyl C–C bond rotation and the carboxylic acid C–O bond), as determined from its SMILES structure . This is significantly fewer than hypothetical 2-benzyl or 2-phenethyl analogs of the same scaffold, which would add 2–3 additional rotatable bonds from the methylene linker and pendant phenyl ring. In drug design, each freely rotatable bond contributes approximately 0.7–1.2 kcal/mol of conformational entropy penalty upon protein binding [1]. The cyclopropyl group provides conformational restriction while maintaining a three-dimensional shape; cyclopropyl rings are recognized as privileged bioisosteres that reduce entropic penalty without sacrificing hydrophobic contacts [2]. A direct comparison with the 2-phenyl analog (which has 1 additional rotatable bond from the phenyl-imidazole connection) suggests the cyclopropyl variant may achieve improved binding enthalpy-entropy compensation in rigid binding sites.

Rotatable Bonds
Class-level
2 bonds vs 3–5 (aryl/aralkyl analogs)
May reduce entropic penalty; supports docking accuracy
Estimated ΔΔG_entropic −0.7 to −3.6 kcal/mol
Conformational restriction Entropy Binding affinity

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic Acid – Application Scenarios


Dual-Handle Scaffold for Kinase and GPCR Targeted Libraries

The dual-handle architecture — N7 secondary amine and C3 carboxylic acid — makes this compound an ideal advanced intermediate for parallel library synthesis targeting ATP-binding pockets (kinases) or G-protein coupled receptor allosteric sites. The N7 position can be rapidly diversified via amide coupling with PS-TFP esters or sulfonylation, while the C3 carboxylic acid can be independently converted to amides, esters, or heterocycles [1]. The lower molecular weight (207 Da) and favorable LogP (0.56) provide ample optimization headroom within drug-likeness space, and the cyclopropyl group offers a metabolically stable hydrophobic contact that resists CYP450 oxidation better than a phenyl ring [2]. This scenario is validated by the demonstrated utility of tetrahydroimidazo[1,2-a]pyrazine scaffolds as Gαq protein inhibitors and TRPC5 channel modulators, where N7 substitution was critical for potency and selectivity [3][4].

Fragment-Based Drug Discovery: Low MW and LogP Starting Point

At MW 207 Da with only 15 heavy atoms, this compound falls within the ideal fragment library range (MW <250 Da, heavy atom count 10–18) [1]. Its LogP of 0.56 and TPSA of 67.15 Ų predict good aqueous solubility (>100 μM is plausible based on the General Solubility Equation), which is essential for fragment screening at high concentrations (typically 0.5–2 mM) [2]. The cyclopropyl group provides a three-dimensional shape that is underrepresented in traditional flat heterocycle fragment libraries, increasing the likelihood of identifying novel binding modes. The scaffold's established presence in bioactive molecules (Gαq inhibitors, TRPC5 modulators) provides target-class validation that de-risks fragment hit expansion [3][4].

Orthogonal Conjugation at N7 and C3 for Bifunctional Probes

The presence of two chemically orthogonal functional groups — an aliphatic secondary amine (pKa ~8–9, nucleophilic) and a carboxylic acid (pKa ~4–5, electrophilic after activation) — enables the construction of bifunctional probes such as PROTACs (PROteolysis TArgeting Chimeras), fluorescent ligands, or photoaffinity labeling reagents [1]. The N7 position can be functionalized with a linker to an E3 ligase ligand (e.g., VHL or cereblon binder), while the C3 carboxylic acid can retain a target-binding motif or be converted to a reporter group. The compact cyclopropyl substituent minimizes steric interference with ternary complex formation, and the saturated scaffold provides conformational flexibility to accommodate the protein-protein interface geometry required for effective target ubiquitination [2]. This application is directly enabled by the differentiated dual-handle architecture that is absent in unsaturated imidazo[1,2-a]pyrazine-3-carboxylic acids [1].

Antimicrobial and Anti-Parasitic Lead Generation Using Tetrahydroimidazo[1,2-a]pyrazine Scaffold

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives have demonstrated antifungal activity against Sporothrix species and are recognized as a pharmacophore substructure in drugs targeting leishmaniasis [1][2]. The 2-cyclopropyl-3-carboxylic acid variant offers a differentiated entry point for hit-to-lead campaigns in neglected tropical diseases: the carboxylic acid can be converted to ester prodrugs for improved oral bioavailability, while the N7 amine permits attachment of thiosemicarbazone or thiazolidinedione warheads that have shown antifungal efficacy in related tetrahydroimidazo[1,2-a]pyrazine hybrids [1]. The lower LogP of the cyclopropyl variant (0.56) compared to typical aryl-substituted antimicrobial leads predicts reduced cytotoxicity and improved selectivity indices, which is critical for anti-parasitic drug candidates where host cell toxicity is a primary attrition factor [3].

Application
Selection Property
Validation Focus
Kinase/GPCR targeted libraries
Dual-handle scaffold (N7 + C3)
Parallel diversification efficiency
Fragment-based discovery
Low MW, low lipophilicity starting point
Fragment screening at high concentration
Bifunctional probes (PROTACs)
Orthogonal N7/C3 reactivity
Ternary complex formation compatibility
Anti-infective lead generation
Scaffold with reported antifungal/antiparasitic activity
Selectivity index and cytotoxicity screening
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